3-Methyl-octan-1-ol
Description
Nomenclature and Structural Considerations of 3-Methyl-octan-1-ol
This compound is an organic compound with the molecular formula C₉H₂₀O. nih.gov Its structure consists of an eight-carbon chain (octane) with a methyl group (CH₃) branching at the third carbon atom and a hydroxyl group (-OH) attached to the first carbon atom, classifying it as a primary alcohol. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-methyloctan-1-ol. nih.gov
The presence of the methyl branch on the octane (B31449) backbone distinguishes it from its linear isomer, 1-nonanol, and influences its physical and chemical properties. The structure is fully saturated, containing only single bonds between its carbon atoms.
Below is a table summarizing the key identifiers for this compound.
| Identifier | Value |
| IUPAC Name | 3-methyloctan-1-ol nih.gov |
| Molecular Formula | C₉H₂₀O nih.gov |
| Molecular Weight | 144.25 g/mol nih.gov |
| CAS Number | 38514-02-2 nih.gov |
| SMILES | CCCCCC(C)CCO nih.gov |
| InChI | InChI=1S/C9H20O/c1-3-4-5-6-9(2)7-8-10/h9-10H,3-8H2,1-2H3 nih.gov |
| InChIKey | CLFSZAMBOZSCOS-UHFFFAOYSA-N nih.gov |
This data is sourced from PubChem. nih.gov
Stereochemical Aspects and Enantiomeric Forms of this compound
A critical feature of this compound's structure is the presence of a chiral center. The third carbon atom (C3) is bonded to four different groups: a hydrogen atom, a methyl group, an ethyl group (as part of the longer chain towards C1), and a pentyl group (the remainder of the carbon chain). This asymmetry means that this compound can exist as a pair of stereoisomers, specifically enantiomers.
These enantiomers are non-superimposable mirror images of each other and are designated as:
(R)-3-methyl-1-octanol nist.gov
(S)-3-methyl-1-octanol
The (R) and (S) nomenclature is determined by the Cahn-Ingold-Prelog (CIP) priority rules. While the racemic mixture (an equal mixture of both enantiomers) is common, the synthesis and study of the individual, optically pure enantiomers are significant in fields like pheromone research and asymmetric synthesis. For instance, in related compounds like 3-octanol (B1198278), the specific enantiomer can determine its biological activity as a pheromone for different ant species. tandfonline.comtandfonline.com The synthesis of enantiomerically pure forms of such alcohols often requires specialized techniques, such as enzymatic resolution or the use of chiral starting materials. tandfonline.com
| Enantiomer | CAS Number |
| (R)-3-methyl-1-octanol | 124842-69-9 nist.gov |
| (S)-3-methyl-1-octanol | Not available |
| Racemic this compound | 38514-02-2 nist.gov |
This data is sourced from the NIST WebBook. nist.govnist.gov
Current Academic Significance and Research Landscape of Branched-Chain Alcohols
Branched-chain alcohols (BCHAs), the class of compounds to which this compound belongs, are a focal point of significant academic and industrial research. A primary driver of this interest is their potential as advanced biofuels. nih.gov Compared to ethanol (B145695), which is widely used, BCHAs like isobutanol, 2-methyl-1-butanol, and 3-methyl-1-butanol offer several advantages. nih.govresearchgate.net
Key Advantages of BCHAs as Biofuels: nih.govresearchgate.net
Higher Energy Density: They contain more energy per unit volume than ethanol.
Lower Hygroscopicity: They absorb less water from the atmosphere, which reduces the risk of corrosion in pipelines and engines.
Lower Vapor Pressure: This makes them safer to handle and reduces evaporative emissions.
Compatibility with Existing Infrastructure: They can often be blended with gasoline at higher concentrations than ethanol or used directly in existing engines without significant modification.
The table below provides a comparison of key properties for ethanol and a representative BCHA, isobutanol.
| Property | Ethanol | Isobutanol |
| Energy Density (MJ/L) | 21.2 | 24.3 |
| Research Octane Number (RON) | 107 | 102-103 |
| Vapor Pressure (kPa at 38°C) | 58.6 | 31.0 |
| Water Solubility | Miscible | 87 g/L |
This table is illustrative of the general properties discussed in the literature. researchgate.net
Research in this area is heavily focused on developing efficient and economically viable methods for producing BCHAs from renewable resources. researchgate.net The yeast Saccharomyces cerevisiae is a promising host organism for this purpose, as it naturally produces small amounts of these compounds. asm.org Current research employs metabolic engineering and synthetic biology to optimize the metabolic pathways in yeast and other microorganisms to enhance the yield and productivity of specific BCHAs. nih.govasm.org
Beyond biofuels, branched-chain alcohols are investigated for their role as specialty solvents and chemical intermediates. researchgate.net Their structural properties also make them interesting subjects in studies of surface chemistry, such as their effect on the micellization and surface tension of surfactants. sioc-journal.cn Research has shown that the addition of branched-chain alcohols can significantly decrease the surface tension of surfactant solutions, with the effect being more pronounced than that of their linear-chain counterparts. sioc-journal.cn This has potential applications in formulations for detergents, cosmetics, and enhanced oil recovery. sioc-journal.cn
Structure
3D Structure
Properties
IUPAC Name |
3-methyloctan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O/c1-3-4-5-6-9(2)7-8-10/h9-10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFSZAMBOZSCOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70559035 | |
| Record name | 3-Methyloctan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70559035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38514-02-2 | |
| Record name | 3-Methyloctan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70559035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Elucidation of 3 Methyl Octan 1 Ol S Role in Biological Communication and Ecological Systems
Investigation of 3-Methyl-octan-1-ol as a Semiochemical
Semiochemicals are chemical substances that carry information between living organisms. The investigation into this compound as a semiochemical reveals its involvement in insect pheromonal communication, its potential role in plant-insect dialogues, and its presence as a microbial volatile organic compound, highlighting its significance in inter- and intra-species communication.
While direct evidence for this compound as a primary pheromone is limited, the broader class of methyl-branched alcohols is well-established for its crucial role in the chemical communication of various insects, particularly weevils. Palm weevils of the subfamily Rhynchophorinae, for instance, utilize male-produced aggregation pheromones composed of 8, 9, or 10-carbon methyl-branched secondary alcohols to facilitate mass gatherings on host plants. researchgate.netflvc.orgucr.ac.crscispace.com
A notable example is the African palm weevil, Rhynchophorus phoenicis, which uses (3S,4S)-3-methyl-4-octanol, a structural isomer of this compound, as its primary aggregation pheromone. flvc.orgucr.ac.crscispace.com This compound, named phoenicol, in synergy with plant-produced kairomones, strongly attracts both male and female weevils, leading to mating and exploitation of food resources. flvc.orgucr.ac.crscispace.com The specificity of these pheromones is often highly dependent on their stereochemistry.
In the broader context of insect communication, other related compounds also play significant roles. For example, 3-octanol (B1198278), in conjunction with 3-octanone, functions as an alarm pheromone in various ant species of the Myrmicinae subfamily, such as those in the genera Myrmica and Crematogaster. oup.com The presence of 3-methyl-1-butanol has been identified as a component of the alarm pheromone in the giant Asian honey bee, Apis dorsata, although it did not repel foraging bees on its own. ucsd.edu These examples underscore the importance of branched alcohols in insect behavioral ecology.
Table 1: Examples of Methyl-Branched Alcohols as Insect Semiochemicals
| Compound | Insect Species | Function |
| (3S,4S)-3-methyl-4-octanol (phoenicol) | Rhynchophorus phoenicis (African palm weevil) | Aggregation pheromone flvc.orgucr.ac.crscispace.com |
| (5S,4S)-5-Methyl-4-octanol (cruentol) | Rhynchophorus cruentatus | Aggregation pheromone flvc.orgucr.ac.crscispace.com |
| 3-octanol | Myrmica and Crematogaster ants | Alarm pheromone oup.com |
| 3-methyl-1-butanol | Apis dorsata (Giant Asian honey bee) | Alarm pheromone component ucsd.edu |
Plants emit a diverse array of volatile organic compounds (VOCs) that mediate their interactions with the surrounding environment, including attracting pollinators and defending against herbivores. mdpi.com These blends of VOCs can include various alcohols, aldehydes, esters, and terpenoids. While specific data on the emission of this compound from plants is not extensively documented, related C8 alcohols are known components of plant volatile profiles. For instance, octan-1-ol has been identified as a volatile emitted by barley roots and is a known kairomone. uliege.benih.gov
The interaction between insect pheromones and plant volatiles is a critical aspect of chemical ecology. Host plant volatiles can synergistically enhance the response of insects to their aggregation or sex pheromones. usp.br For example, the attractiveness of weevil aggregation pheromones is significantly increased in the presence of volatiles from fermenting palm tissue. flvc.orgucr.ac.crscispace.com Although the specific role of this compound in this context is yet to be fully elucidated, its structural similarity to known insect pheromones suggests it could potentially be involved in such complex interactions.
Microorganisms, including fungi and bacteria, produce a wide range of volatile organic compounds (MVOCs) as byproducts of their metabolism. gu.se These MVOCs can act as signaling molecules in both intra-kingdom and inter-kingdom communication. researchgate.net The composition of these volatile blends is species-specific and depends on environmental conditions. cassen.ca
Several eight-carbon alcohols and ketones, such as 1-octen-3-ol (B46169), 3-octanol, and 3-octanone, are among the most commonly identified fungal VOCs. nih.govannualreviews.org These compounds are known to have various ecological roles, including influencing fungal development, mediating interactions with other microbes, and affecting plant growth. annualreviews.orgfrontiersin.orgresearchgate.net For instance, 3-octanol is a known MVOC emitted by various fungi and has been shown to be an indicator of mold growth. gu.senih.gov While the presence of this compound as an MVOC is not as well-documented as its isomer 3-octanol, its potential role in microbial communication and inter-kingdom signaling with plants and insects warrants further investigation. The structural similarities suggest it could participate in similar ecological interactions.
Table 2: Common C8 Microbial Volatile Organic Compounds
| MVOC | Producing Organisms (Examples) | Known Ecological Roles |
| 1-Octen-3-ol | Fungi (e.g., Penicillium, Trichoderma) | Fungal spore inhibition, insect attraction, plant defense induction nih.govannualreviews.orgapsnet.orgresearchgate.net |
| 3-Octanol | Fungi, Actinomycetes | Indicator of mold growth, insect alarm pheromone component oup.comgu.senih.gov |
| 3-Octanone | Fungi | Insect alarm pheromone component, potential biopesticide oup.comresearchgate.netresearchgate.net |
Role in Plant Volatile Emissions and Plant-Insect Interactions
Mechanistic Studies of this compound Interactions with Biological Systems
Understanding the mechanisms through which this compound interacts with biological systems is key to appreciating its ecological significance. This involves examining its role as a potential substrate or inhibitor for enzymes and its broader impact on ecological dynamics.
The biological activity of a compound is often mediated through its interaction with enzymes. While specific studies detailing the role of this compound as an enzymatic substrate or inhibitor are scarce, general principles of alcohol metabolism provide some insights. Branched-chain alcohols can serve as substrates for alcohol dehydrogenases (ADHs), enzymes that are ubiquitous in nature and play a critical role in various metabolic pathways. The branched structure of a molecule like this compound can influence its binding affinity and reaction kinetics with an enzyme's active site. For example, the branched structure of 2-methyl-2-octanol (B126132) makes it a useful model substrate for studying the steric constraints of ADH active sites.
In the context of pheromone biosynthesis and degradation, enzymes play a crucial role. For instance, the production of fatty alcohol pheromones in insects often involves the reduction of fatty acids or their derivatives. Conversely, the degradation of pheromone signals, which is essential for terminating a behavioral response, is also an enzyme-catalyzed process. While the specific enzymes that metabolize this compound have not been extensively characterized, it is plausible that it interacts with various oxidoreductases in different organisms.
The role of this compound in ecological dynamics is intrinsically linked to its function as a semiochemical. The release of this and related compounds into the environment can influence the behavior and interactions of a wide range of organisms, contributing to the chemical landscape of an ecosystem.
The interplay between insect pheromones, plant volatiles, and microbial emissions creates a complex web of chemical communication. For example, an insect attracted to a host plant by a combination of its own pheromones and plant kairomones may also encounter microbial volatiles that could either enhance or deter its colonization of the plant. The presence of compounds like 3-octanol and its derivatives in these different chemical repertoires highlights the potential for intricate multi-trophic interactions.
Further research is needed to fully understand the ecological niche of this compound. Its presence in different biological systems suggests a multifaceted role that could span from facilitating insect reproduction to influencing microbial communities and plant health. Unraveling these complex interactions will provide a more comprehensive picture of the chemical ecology of this fascinating molecule.
Sophisticated Analytical Techniques for Characterizing 3 Methyl Octan 1 Ol in Complex Matrices
Chromatographic-Mass Spectrometric Methodologies
Chromatography coupled with mass spectrometry stands as a cornerstone for the analysis of 3-Methyl-octan-1-ol. This powerful combination allows for the separation of complex mixtures and the subsequent identification of individual components based on their unique mass-to-charge ratios and fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS and GC-MS/MS)
Gas chromatography-mass spectrometry (GC-MS) is a widely employed technique for the analysis of volatile compounds like this compound. In GC-MS, the sample is first vaporized and then separated based on the components' boiling points and interactions with a stationary phase within a capillary column. As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint, allowing for the identification of this compound by comparing its spectrum to reference libraries such as the NIST Mass Spectral Library. uokerbala.edu.iqpharmacyjournal.info
For enhanced selectivity and sensitivity, tandem mass spectrometry (GC-MS/MS) can be utilized. This technique involves multiple stages of mass analysis, which helps to reduce chemical noise and interferences from the sample matrix, proving particularly useful for trace-level detection.
Table 1: Illustrative GC-MS Operating Parameters for Volatile Compound Analysis
| Parameter | Condition |
|---|---|
| Gas Chromatograph | Agilent 6890N or similar mdpi.com |
| Column | DB-5MS (30 m × 0.25 mm, 0.25 μm) or similar nih.gov |
| Injection Mode | Splitless nih.gov |
| Injector Temperature | 250 °C nih.gov |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min nih.gov |
| Oven Temperature Program | Initial 40°C for 5 min, ramp to 180°C at 5°C/min, hold for 2 min, then to 260°C at 10°C/min nih.gov |
| Mass Spectrometer | Agilent 5975 or similar mdpi.com |
| Ionization Mode | Electron Ionization (EI) at 70 eV nih.gov |
| Mass Range | m/z 35-500 nih.gov |
| Ion Source Temperature | 230 °C nih.gov |
Comprehensive Two-Dimensional Gas Chromatography-Mass Spectrometry (GC×GC-TOFMS)
For exceptionally complex matrices, comprehensive two-dimensional gas chromatography-mass spectrometry (GC×GC-TOFMS) offers superior separation power. embrapa.brtandfonline.com This technique utilizes two different capillary columns with orthogonal separation mechanisms. The effluent from the first column is cryo-focused and then rapidly injected into the second, shorter column. This process creates a two-dimensional chromatogram with significantly increased peak capacity and resolution compared to conventional one-dimensional GC. When coupled with a time-of-flight mass spectrometer (TOFMS), which provides high-speed data acquisition, GC×GC-TOFMS is capable of separating and identifying hundreds or even thousands of compounds in a single analysis. embrapa.brtandfonline.comtandfonline.com The structured nature of the 2D chromatogram, where compounds of similar chemical classes often appear in specific regions, can further aid in the identification of this compound. embrapa.br
Table 2: Example GC×GC-TOFMS System Configuration
| Component | Specification |
|---|---|
| First Dimension Column | DB-5MS (30 m × 0.25 mm i.d., 0.25 µm df) tandfonline.com |
| Second Dimension Column | DB-17HT (2 m × 0.1 mm i.d., 0.15 µm df) tandfonline.com |
| Modulation Period | 4-7 seconds embrapa.brtandfonline.com |
| Mass Spectrometer | Time-of-Flight (TOF) embrapa.br |
| Acquisition Rate | 100 spectra/s tandfonline.com |
| Mass Range | m/z 20-350 tandfonline.com |
Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS)
While GC-MS is the more common approach for volatile compounds, liquid chromatography-mass spectrometry (LC-MS) can also be a valuable tool, particularly for analyzing less volatile precursors or derivatives of this compound. rsc.org In some applications, derivatization of the alcohol to a less volatile and more easily ionizable form can facilitate LC-MS analysis. LC-MS/MS offers high selectivity and is often used for targeted quantitative analysis in complex biological or food matrices. researchgate.net
Advanced Sample Preparation and Extraction Techniques for Volatile Analysis
The successful analysis of this compound is highly dependent on the initial sample preparation and extraction steps. The goal is to efficiently isolate the target analyte from the sample matrix while minimizing the co-extraction of interfering substances.
Headspace Analysis and Solid-Phase Microextraction (HS-SPME)
Headspace solid-phase microextraction (HS-SPME) is a solvent-free, simple, and sensitive technique for the extraction of volatile and semi-volatile compounds. nih.govedpsciences.org It involves exposing a fused silica (B1680970) fiber coated with a sorbent material to the headspace above the sample. shimadzu.com The volatile compounds, including this compound, partition from the sample matrix into the headspace and then adsorb onto the fiber coating. The fiber is then retracted and inserted into the hot injector of a gas chromatograph, where the analytes are thermally desorbed and transferred to the GC column for analysis. nih.gov The choice of fiber coating is crucial for optimizing the extraction efficiency of specific compounds. edpsciences.orgmdpi.com For example, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often used for a broad range of volatile compounds. shimadzu.commdpi.com
Table 3: Typical HS-SPME Parameters for Volatile Analysis in Wine
| Parameter | Condition |
|---|---|
| Fiber Coating | 50/30 µm DVB/CAR/PDMS nih.gov |
| Equilibration Temperature | 45 °C nih.gov |
| Equilibration Time | 5 min nih.gov |
| Extraction Time | 40 min nih.gov |
| Desorption Temperature | 250 °C nih.gov |
| Desorption Time | 10 min nih.gov |
Thermal Desorption Coupled with GC-MS
Thermal desorption (TD) is another powerful technique for the analysis of volatile organic compounds. knaw.nl In this method, samples are collected onto sorbent tubes, which are then heated to release the trapped analytes into a stream of inert gas. This gas stream is then directed to the GC-MS system for analysis. TD is particularly useful for air sampling and for the analysis of volatiles from solid or liquid samples where direct injection is not feasible. knaw.nllqa.com The technique offers excellent sensitivity due to its ability to concentrate analytes from a large volume of sample onto a small sorbent bed. sisweb.com Dynamic headspace sampling, a variation of this technique, involves actively purging the headspace of a sample with an inert gas and trapping the volatiles on a sorbent tube, which can enhance the collection of a wider range of volatile substances compared to static headspace methods. shimadzu.comlqa.com
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
Method Validation and Quantification in Environmental and Biological Samples
The robust quantification of this compound in complex environmental and biological matrices necessitates highly sensitive and specific analytical methods. While dedicated, validated methods exclusively for this compound are not widely detailed in publicly accessible literature, the analytical principles are well-established through extensive research on similar microbial volatile organic compounds (MVOCs), including other long-chain and C8-alcohols. kpi.uamdpi.com Methodologies based on gas chromatography-mass spectrometry (GC-MS) coupled with pre-concentration techniques like thermal desorption (TD) and solid-phase microextraction (SPME) are the gold standard for this class of compounds. mdpi.com Validation of these methods is crucial to ensure the reliability, accuracy, and comparability of data.
The validation process typically assesses several key parameters: selectivity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (as recovery), and precision (as relative standard deviation, RSD). mdpi.comcore.ac.uk These parameters are established through the analysis of standard solutions and spiked matrix samples.
For environmental samples such as air, active sampling onto sorbent tubes followed by TD-GC-MS is a common and effective approach. mdpi.comchromatographyonline.com A study on 21 different MVOCs in air, including the structurally related compound octan-1-ol, demonstrated the effectiveness of this technique. mdpi.com The method showed excellent linearity (Coefficient of Determination, R² ≥ 0.999) and low limits of detection. mdpi.com Similarly, for biological matrices like exhaled breath or stool, SPME or TD-GC-MS methods are employed to detect trace levels of volatile metabolites. nih.gov
Detailed research findings from validated methods for analogous C8 alcohols provide a strong benchmark for the expected performance of an analytical method for this compound. For instance, a validated TD-GC-MS/MS method for analyzing MVOCs in ambient and exhaled air reported specific performance metrics for octan-1-ol. mdpi.com In another study, the quantification of 1-octen-3-ol (B46169) in human stool samples was achieved using TD-GC-MS with 13C-labelled internal standards. nih.gov
The data in the table below is derived from validated methods for structurally similar C8 alcohols and showcases the typical performance of modern analytical techniques applicable to the quantification of this compound.
| Analyte (Surrogate) | Matrix | Analytical Method | Linearity (R²) | LOD | LOQ | Recovery (%) | Precision (RSD %) | Source |
|---|---|---|---|---|---|---|---|---|
| Octan-1-ol | Ambient & Exhaled Air | TD-GC-MS/MS | ≥ 0.999 | 10.53 ng/m³ | 31.92 ng/m³ | 80-118% | < 4.35% | mdpi.com |
| 1-Octen-3-ol | Stool | TD-GC-MS | Not Reported | Not Reported | Quantified Range: 0.4-58 ng/g | Not Reported | Not Reported | nih.gov |
| General VOCs (including alcohols) | Water | HS-SPME-GC-MS | > 0.99 | < 0.1 µg/L | ~0.1-0.5 µg/L | 85-117% | < 10% | core.ac.uk |
| Fluorotelomer Alcohols | Air | TD-GC-MS/MS | Not Reported | 0.07-0.09 ng/tube | Not Reported | >99% (breakthrough test) | 3.1-7.7% (storage stability) | nih.govnih.gov |
These validation data underscore that methods for analyzing volatile alcohols are highly sensitive, with detection limits reaching the nanogram per cubic meter (ng/m³) or nanogram per gram (ng/g) level. mdpi.comnih.gov The high recovery rates and low relative standard deviations indicate that these methods are both accurate and reproducible. mdpi.comcore.ac.uk The application of such validated methods is essential for accurately assessing the presence and concentration of this compound in environmental monitoring and biological studies, providing reliable data for exposure assessment and understanding its role in various biological and ecological systems.
Future Research Trajectories for 3 Methyl Octan 1 Ol
Advancements in Sustainable Synthesis of Branched-Chain Octanols
The industrial synthesis of alcohols often relies on petrochemical-based methods. However, a growing emphasis on green chemistry is driving research toward more sustainable and environmentally friendly production routes for compounds like 3-Methyl-octan-1-ol. atamanchemicals.commdpi.com Future research trajectories in this area are focused on two main strategies: biocatalysis and the use of renewable feedstocks.
Biocatalytic Synthesis: The use of enzymes or whole-cell biocatalysts offers a highly selective and efficient alternative to traditional chemical synthesis. mdpi.com Lipase-catalyzed esterification has been successfully used to produce various branched-chain esters, demonstrating the potential of enzymes to handle branched substrates. mdpi.comnih.govresearchgate.net Future work will likely focus on engineering enzymes, such as alcohol dehydrogenases, and optimizing microbial chassis like Escherichia coli or yeast for the specific conversion of bio-based precursors into this compound. mdpi.comresearchgate.net This approach can lead to higher yields and reduced energy consumption under milder reaction conditions. solubilityofthings.com
Renewable Feedstocks: A key goal of green chemistry is to move away from fossil fuels. acs.org Research into the production of linear alcohols like 1-octanol (B28484) from biomass-derived platform molecules is already underway. A promising future direction is the adaptation of these pathways to produce branched-chain alcohols. This involves developing novel catalytic processes that can convert renewable starting materials into the specific branched-chain precursors required for this compound synthesis. The development of such processes would significantly reduce the environmental footprint associated with the production of these valuable chemicals. atamanchemicals.com
| Synthesis Strategy | Focus Area | Potential Advantages |
| Biocatalysis | Enzyme Engineering, Whole-Cell Biocatalysts | High selectivity, Milder reaction conditions, Reduced waste. mdpi.com |
| Renewable Feedstocks | Biomass Conversion, Novel Catalytic Pathways | Reduced reliance on fossil fuels, Lower carbon footprint. atamanchemicals.comacs.org |
Exploration of Novel Semiochemical Applications in Chemical Ecology
Semiochemicals are chemicals that convey signals between organisms and are fundamental to interactions within an ecosystem. mdpi.com Many C8 alcohols and their derivatives, such as 1-octen-3-ol (B46169) and 3-octanone, are well-documented semiochemicals that act as attractants or repellents for a wide range of invertebrates, particularly insects. researchgate.netresearchgate.net These compounds are often released by plants and fungi and are exploited for integrated pest management (IPM) strategies. researchgate.netmedwinpublishers.com
Given that its structural isomers have known semiochemical activity, this compound represents a promising candidate for investigation in chemical ecology. Future research will likely focus on screening this compound for bioactivity against economically important agricultural pests and disease vectors. This involves identifying its role in plant-insect and multitrophic interactions. mdpi.com For instance, studies have identified related compounds like 3-methyl-1-butanol and 1-octanol as part of male-produced aggregation pheromone blends in certain beetle species. mdpi.com
The exploration of this compound's potential would involve:
Electrophysiological Assays: Using techniques like electroantennography (EAG) to determine if insect antennae can detect the compound.
Behavioral Bioassays: Conducting laboratory and field experiments to observe whether the compound elicits an attractive, repellent, or other behavioral response in target species.
Identification in Natural Sources: Analyzing the volatile organic compounds (VOCs) from plants, fungi, or insects to see if this compound is naturally produced, which would provide clues to its ecological function. medwinpublishers.com
Discovering a novel attractive or repellent property for this compound could lead to the development of new, environmentally benign tools for pest management.
| Related Compound | Known Semiochemical Function | Potential Target Organism Class |
| 1-Octen-3-ol | Attractant/Repellent | Insects, Nematodes, Mollusks researchgate.netmedwinpublishers.com |
| 3-Octanone | Attractant/Repellent/Alarm Pheromone | Insects, Nematodes, Mollusks researchgate.netmedwinpublishers.com |
| 3-Methyl-1-butanol | Aggregation Pheromone Component | Insects (e.g., Beetles) researchgate.netmdpi.com |
| 1-Octanol | Pheromone/Allomone/Kairomone | Insects (e.g., Beetles) mdpi.com |
Development of Integrated Analytical Platforms for Metabolomics and Volatilomics
Metabolomics and its sub-field volatilomics aim to comprehensively identify and quantify the complete set of small molecules (metabolites) and volatile organic compounds (VOCs) within a biological system. d-nb.info These fields rely on sophisticated analytical platforms, primarily mass spectrometry (MS) coupled with separation techniques like gas chromatography (GC) or liquid chromatography (LC). nih.gov The GC-MS platform is considered a "gold standard" for the analysis of volatile compounds, including alcohols. chemrxiv.orgfrontiersin.org
Future research on this compound will necessitate the use and further development of these integrated analytical platforms. A key challenge is the detection and accurate quantification of specific isomers like this compound within highly complex biological samples, such as plant emissions or microbial headspace. nih.gov
Future research trajectories in this domain include:
Method Optimization: Developing standardized protocols for sample preparation, such as headspace solid-phase microextraction (HS-SPME), and optimizing GC-MS conditions to achieve maximum sensitivity and resolution for branched-chain alcohols. nih.govfrontiersin.org
Multi-Omics Integration: Combining metabolomics data with transcriptomics and genomics to understand the biosynthetic pathways that produce this compound and the genetic and environmental factors that regulate its production. mdpi.com
High-Throughput Screening: Implementing automated analytical workflows to enable large-scale screening of this compound in various species, which is crucial for discovering its role as a biomarker or signaling molecule. nih.govgcms.cz
These advanced analytical approaches will be essential for moving from simple detection to a deeper understanding of the biological relevance and function of this compound in different ecosystems. chromatographyonline.com
| Analytical Platform | Key Technique | Application for this compound |
| Volatilomics | HS-SPME-GC-MS | Identification and quantification in air/gas samples (e.g., plant headspace, breath). nih.govfrontiersin.org |
| Metabolomics | GC-MS, LC-MS | Comprehensive analysis in complex biological extracts to understand metabolic pathways. d-nb.infomdpi.com |
| Integrated Platforms | GCxGC-TOF-MS | Enhanced separation of isomers in complex mixtures for unambiguous identification. gcms.czchromatographyonline.com |
Q & A
Basic: What are the established laboratory synthesis protocols for 3-Methyl-octan-1-ol?
This compound can be synthesized via catalytic hydrogenation of 3-methyl-octanal using palladium-based catalysts. For example, Lindlar catalysts (Pd/CaCO₃ with quinoline) or ligand-modified Pd nanoparticles enable selective hydrogenation of acetylenic or ketone precursors under mild hydrogen pressure (1–3 atm) . Alternative routes include Grignard reactions, where a methylmagnesium bromide reacts with an appropriate octanal derivative in anhydrous THF, followed by acid quenching. Optimization of reaction stoichiometry and solvent polarity is critical to minimize byproducts like ethers or alkanes.
Basic: What safety precautions are critical when handling this compound?
Key precautions include:
- Storage : Sealed containers in cool, ventilated areas away from oxidizers or ignition sources.
- PPE : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.
- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks, as similar alcohols (e.g., 3-methyl-1-pentanol) exhibit low acute toxicity but may cause respiratory irritation .
Advanced: How can contradictory NMR data for this compound derivatives be resolved?
Discrepancies in NMR signals (e.g., hydroxyl proton δH shifts or methyl group splitting) often arise from solvent polarity, concentration, or residual water. Strategies include:
- Deuterated Solvents : Use DMSO-d₆ or CDCl₃ to stabilize hydroxyl proton signals.
- 2D Techniques : HSQC and COSY correlations clarify coupling patterns, particularly for regioisomers formed during allyl rearrangements .
- Variable-Temperature NMR : Resolves dynamic equilibria (e.g., hydrogen bonding in hydroxyl groups) .
Advanced: What mechanistic insights explain variability in oxidation products of this compound?
Oxidation pathways depend on reagent strength and conditions:
- Mild Oxidants (PCC, TEMPO) : Yield 3-methyl-octanal (aldehyde) via selective C-O bond cleavage.
- Strong Oxidants (KMnO₄/H₂SO₄) : Form 3-methyl-octanoic acid through complete oxidation.
Contradictions in literature may stem from competing pathways (e.g., over-oxidation to ketones or esterification side reactions). Studies on 3-methylidenehexan-1-ol highlight the role of pH and catalyst choice in product distribution .
Basic: Which spectroscopic techniques reliably characterize this compound?
- GC-MS : Confirms purity and molecular ion (m/z 144 for C₉H₂₀O).
- NMR : Key signals include δH 1.2–1.5 ppm (methyl branches) and δC 60–70 ppm (C-OH).
- IR : Broad O-H stretch (~3300 cm⁻¹) and C-O vibration (~1050 cm⁻¹) .
Advanced: How do catalyst modifications impact enantioselective synthesis?
Chiral ligands (e.g., BINAP) on palladium or ruthenium catalysts induce asymmetry during hydrogenation. For example:
- Pd Nanoparticles with Cinchona Alkaloids : Enhance enantiomeric excess (ee) by ~80% in similar alcohols via substrate-catalyst π-interactions .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve catalyst-substrate binding but may reduce reaction rates.
Basic: What are the environmental and toxicological disposal guidelines?
Classify waste as hazardous organic residues . Incinerate at ≥1000°C with scrubbers to neutralize volatile organic compounds (VOCs). Ecotoxicological data for analogous alcohols (e.g., 3-methyl-1-pentanol) suggest moderate biodegradability (OECD 301F: ~60% in 28 days) but potential bioaccumulation in aquatic systems .
Advanced: What strategies mitigate side reactions during esterification?
- Acid Catalysts : p-Toluenesulfonic acid (p-TsOH) in refluxing toluene promotes ester formation while suppressing elimination.
- Water Removal : Molecular sieves (3Å) or azeotropic distillation (e.g., with benzene) shift equilibrium toward esterification.
- Kinetic Monitoring : In-situ FTIR tracks carbonyl group conversion (1700–1750 cm⁻¹) to optimize reaction time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
